

A Comparative Spectroscopic Analysis of Fluorinated Phenol Isomers

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Compound of Interest

Compound Name: *2,3,5,6-Tetrafluorophenol*

Cat. No.: *B1216870*

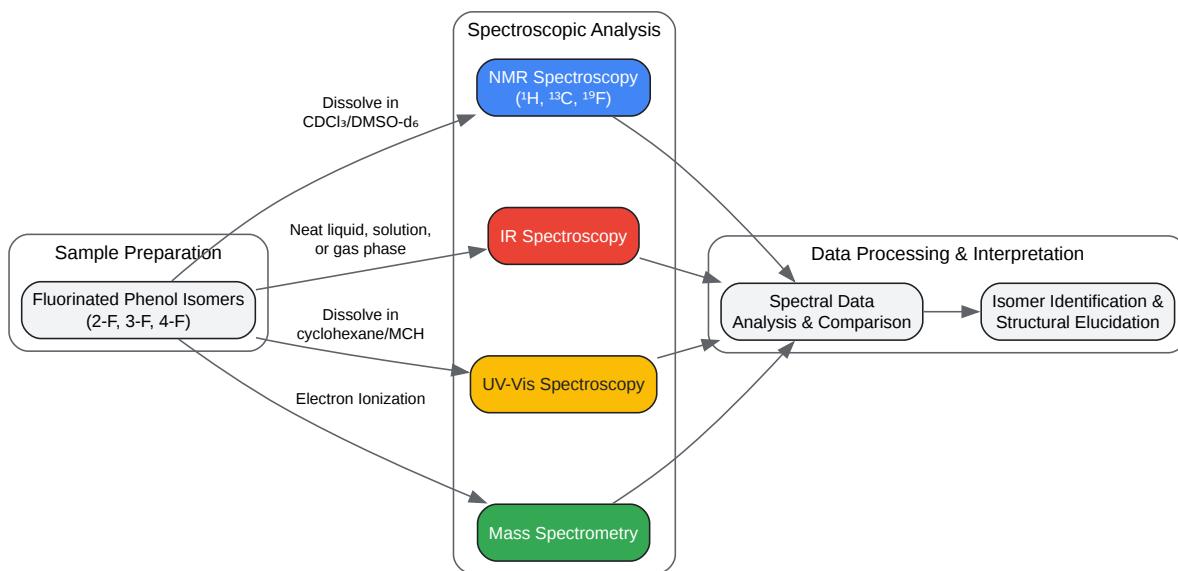
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of three key fluorinated phenol isomers: 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. The strategic placement of a fluorine atom on the phenol ring significantly influences the electron density distribution and molecular geometry, resulting in distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including drug discovery and materials science. This document presents a summary of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the comparative analysis of fluorinated phenol isomers using various spectroscopic techniques.



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Caption: Workflow for the spectroscopic analysis of fluorinated phenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of fluorinated phenols. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electronic environment, which is modulated by the position of the fluorine atom.

¹H NMR Chemical Shifts (δ, ppm)

The chemical shifts of the aromatic protons are influenced by the inductive and mesomeric effects of the fluorine and hydroxyl groups.

Proton	2- Fluorophenol	3- Fluorophenol	4- Fluorophenol	Phenol (for comparison)
OH	~5.3 (broad)	~5.3 (broad)	~5.3 (broad)	~5.3 (broad)[1]
Aromatic H	6.78 - 7.30	6.41 - 7.13	6.78 - 6.94	6.78 - 7.30[1]

Note: Chemical shifts can vary with solvent and concentration.[2][3]

¹³C NMR Chemical Shifts (δ , ppm)

The position of the fluorine atom significantly impacts the chemical shifts of the carbon atoms in the aromatic ring.

Carbon	2- Fluorophenol (Predicted)	3- Fluorophenol (Predicted)	4- Fluorophenol (Predicted)	Phenol
C-1 (C-OH)	~145-150 (d, J=240 Hz)	~156-160	~152-156	155.4[1]
C-2 (C-F)	~150-155	~110-115	~115-120 (d, J=22 Hz)	115.2[1]
C-3	~115-120	~162-166 (d, J=245 Hz)	~115-120 (d, J=8 Hz)	129.5[1]
C-4	~124-128	~105-110	~155-159 (d, J=240 Hz)	120.6[1]
C-5	~115-120	~130-134	~115-120 (d, J=8 Hz)	129.5[1]
C-6	~120-125	~102-106	~115-120 (d, J=22 Hz)	115.2[1]

Note: Predicted values are based on established substituent effects. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Chemical Shifts (δ, ppm)

¹⁹F NMR is particularly useful for distinguishing between the isomers due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[4][5] The chemical shifts are typically referenced to CFCl3.

Isomer	Chemical Shift (ppm)
2-Fluorophenol	-138.0 to -142.0
3-Fluorophenol	-110.0 to -114.0
4-Fluorophenol	-119.8[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The position of the fluorine atom influences the O-H stretching frequency, particularly in 2-fluorophenol due to intramolecular hydrogen bonding.

Vibrational Mode	2-Fluorophenol (cis)	3-Fluorophenol (trans/cis)	4-Fluorophenol
O-H Stretch (cm ⁻¹)	~3634[6][7]	~3660[6]	~3660[6]
C-F Stretch (cm ⁻¹)	~1250-1280	~1200-1240	~1220-1260
C-O Stretch (cm ⁻¹)	~1200-1230	~1150-1180	~1190-1220

Note: The cis-conformer of 2-fluorophenol exhibits a lower O-H stretching frequency due to intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom. [6][7] For 3-fluorophenol, both cis and trans rotamers can exist, with the trans form being slightly more stable.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the fluorine substituent affects the energy of the $\pi \rightarrow \pi^*$ transitions.

Parameter	2-Fluorophenol	3-Fluorophenol	4-Fluorophenol
λ_{max} (nm) in MCH	273.8[9]	274.4[9]	287.6[9]
$S_1 \leftarrow S_0$ energy gap	Increased	Increased	Reduced

Note: The $S_1 \leftarrow S_0$ energy gap is compared to that of phenol. MCH refers to methylcyclohexane.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) typically results in the formation of a molecular ion (M^+) and various fragment ions. While the nominal mass of the fluorophenol isomers is the same (112 g/mol), high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns can sometimes help in distinguishing isomers, although they can be very similar.

Isomer	Molecular Ion (m/z)	Key Fragmentation Pathways
2-Fluorophenol	112[10]	Loss of CO, loss of H, formation of fluorobenzene radical cation.
3-Fluorophenol	112	Similar fragmentation to 2-fluorophenol.
4-Fluorophenol	112	Similar fragmentation to 2-fluorophenol.

Experimental Protocols

NMR Spectroscopy (^1H , ^{13}C , ^{19}F)

- Sample Preparation: Dissolve approximately 5-20 mg of the fluorophenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup:

- Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher).
- For ^{19}F NMR, use a probe capable of detecting the ^{19}F nucleus.
- Tune and match the probe for the respective nucleus (^1H , ^{13}C , ^{19}F).
- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.

- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.
 - ^{19}F NMR: Acquire the spectrum with proton decoupling. Use an appropriate reference standard, such as CFCl_3 (external or internal). A common internal standard is 4-fluorobenzoate (-114.2 ppm).^[5]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (for ^1H and ^{13}C) or the reference standard (for ^{19}F).
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

- Sample Preparation:

- Liquid Samples: A thin film of the liquid sample can be placed between two KBr or NaCl plates.
- Solution Samples: Prepare a dilute solution (1-5% w/v) of the sample in a suitable solvent (e.g., CCl₄, CS₂, or cyclohexane). Use a liquid cell with an appropriate path length.
- Gas-Phase Samples: Introduce the sample into a gas cell. This is often coupled with techniques like IR-UV ion-dip spectroscopy for conformer-specific studies.[11]

- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire a background spectrum of the empty sample compartment (or the solvent and cell).
- Data Acquisition:
 - Place the sample in the spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of the fluorophenol isomer in a UV-transparent solvent (e.g., cyclohexane, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a matched pair of quartz cuvettes with the solvent.

- Place the cuvettes in the sample and reference holders and record a baseline spectrum.
- Data Acquisition:
 - Replace the solvent in the sample cuvette with the sample solution.
 - Scan the desired wavelength range (e.g., 200-400 nm).
 - The resulting spectrum is a plot of absorbance versus wavelength (nm).

Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids/liquids or gas chromatography for volatile samples).
- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 20-200 amu) using a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

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